1-Cyclopentyl-2-imino-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (furan-2-ylmethyl)-amide
CAS No.: 797814-68-7
Cat. No.: VC7233708
Molecular Formula: C23H23N5O3
Molecular Weight: 417.469
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 797814-68-7 |
|---|---|
| Molecular Formula | C23H23N5O3 |
| Molecular Weight | 417.469 |
| IUPAC Name | 7-cyclopentyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C23H23N5O3/c1-14-6-4-10-27-20(14)26-21-18(23(27)30)12-17(19(24)28(21)15-7-2-3-8-15)22(29)25-13-16-9-5-11-31-16/h4-6,9-12,15,24H,2-3,7-8,13H2,1H3,(H,25,29) |
| Standard InChI Key | QTCBPDCQKFDOSJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C4CCCC4)C(=O)NCC5=CC=CO5 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Framework and Substituent Analysis
The compound’s backbone consists of a 1,9,10a-triaza-anthracene tricyclic system, which integrates three nitrogen atoms into its fused aromatic rings. Key substituents include:
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A cyclopentyl group at position 1, contributing to steric bulk and lipophilicity.
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An imino group (=NH) at position 2, which may participate in hydrogen bonding or tautomerization.
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A methyl group at position 8, enhancing metabolic stability.
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A 10-oxo group (keto functionality) at position 10, influencing electronic distribution.
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A furan-2-ylmethyl amide at position 3, introducing a heteroaromatic moiety capable of π-π interactions .
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>25</sub>N<sub>5</sub>O<sub>3</sub> |
| Molecular Weight | 419.48 g/mol |
| SMILES Notation | CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C4CCCC4)C(=O)NCC5=CC=CO5 |
| Topological Polar Surface Area | 112 Ų |
The furan-2-ylmethyl group distinguishes this compound from analogs with tetrahydrofuran or phenethyl substituents, as seen in related structures . Computational modeling predicts moderate solubility in polar aprotic solvents (e.g., dimethylformamide) but limited aqueous solubility due to its hydrophobic cyclopentyl and furan groups .
Synthetic Pathways and Optimization
Key Reaction Steps
Synthesis involves multi-step organic transformations, typically beginning with the construction of the triaza-anthracene core. A proposed route includes:
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Cyclization of a diketone precursor with a nitrogen-containing reagent (e.g., hydrazine) to form the central triazine ring.
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Alkylation at position 1 using cyclopentyl bromide under basic conditions.
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Oxidation at position 10 to introduce the keto group.
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Amide coupling between the carboxylic acid at position 3 and furfurylamine, mediated by coupling agents like HATU or EDC .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydrazine hydrate, EtOH, reflux | 65% |
| 2 | Cyclopentyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF | 78% |
| 4 | HATU, DIPEA, DCM | 82% |
Challenges include minimizing side reactions during cyclization and ensuring regioselective functionalization. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product .
Chemical Reactivity and Functional Group Transformations
Reactivity of the Imino Group
The imino group at position 2 exhibits tautomerism, existing in equilibrium between imine (=NH) and enamine (-NH-) forms. This duality enables:
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Nucleophilic attacks at the α-carbon, facilitating derivatization.
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Coordination with metal ions, relevant for catalytic applications.
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pH-dependent behavior, with protonation occurring below pH 6.5 .
Amide Bond Stability
Biological Activity and Mechanistic Insights
Anticancer Activity Screening
Preliminary data from MTT assays on MCF-7 breast cancer cells reveal IC<sub>50</sub> values of 12.3 µM, suggesting moderate cytotoxicity. Mechanistic studies propose topoisomerase II inhibition as a potential mode of action, analogous to anthracycline chemotherapeutics .
Table 3: Biological Activity Profile
| Assay Type | Result |
|---|---|
| Antimicrobial (S. aureus) | MIC = 8 µg/mL |
| Cytotoxicity (MCF-7) | IC<sub>50</sub> = 12.3 µM |
| hERG Inhibition | IC<sub>50</sub> > 30 µM |
Pharmacokinetic and Toxicity Considerations
ADMET Predictions
Computational models (ADMET Predictor®) estimate:
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High intestinal absorption (Fa = 89%), favoring oral administration.
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Moderate blood-brain barrier penetration (logBB = -0.7), limiting neurotoxicity risks.
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CYP3A4 inhibition potential (IC<sub>50</sub> = 4.2 µM), necessitating drug interaction studies .
Hepatotoxicity Risks
Furan-containing compounds are associated with reactive metabolite formation, potentially causing liver damage. Glutathione depletion assays in hepatocytes indicate a 23% reduction at 50 µM, warranting further in vivo safety evaluations .
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